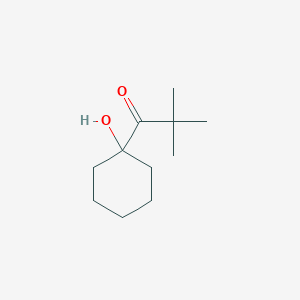
1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- is an organic compound with the molecular formula C12H22O2 It is a ketone with a cyclohexyl group and two methyl groups attached to the carbonyl carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- typically involves the reaction of cyclohexanone with isobutyraldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of 1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of a suitable solvent, such as ethanol or methanol, can enhance the solubility of reactants and improve the overall efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Hydrochloric acid (HCl) for halogenation, ammonia (NH3) for amination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, amines.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of coatings and adhesives.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, the compound’s hydroxyl group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- can be compared with other similar compounds, such as:
Cyclohexanone: Lacks the additional methyl groups and hydroxyl group, making it less versatile in certain reactions.
2-Hydroxy-1-phenyl-1-propanone: Contains a phenyl group instead of a cyclohexyl group, leading to different chemical properties and applications.
1-Hydroxycyclohexyl phenyl ketone: Similar structure but with a phenyl group, used as a photoinitiator in polymerization reactions.
The unique combination of a cyclohexyl group and two methyl groups in 1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
103648-08-4 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
1-(1-hydroxycyclohexyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H20O2/c1-10(2,3)9(12)11(13)7-5-4-6-8-11/h13H,4-8H2,1-3H3 |
InChI-Schlüssel |
VRNHRIBENYNKRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C1(CCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)
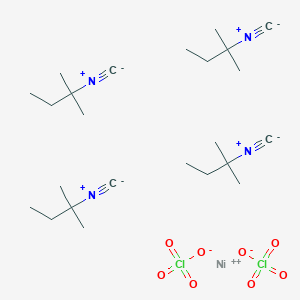
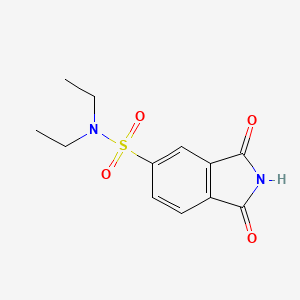
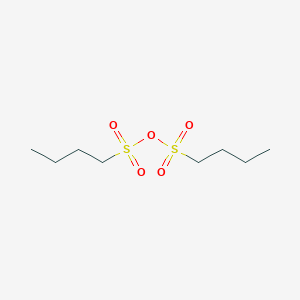
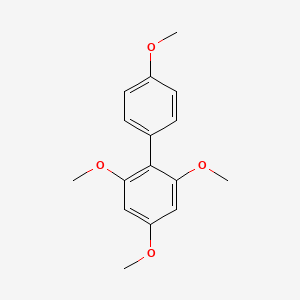

![Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-](/img/structure/B14331920.png)
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one](/img/structure/B14331921.png)
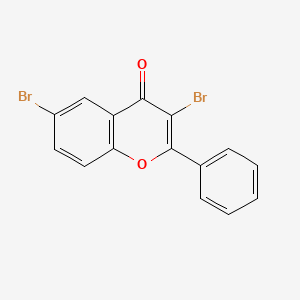
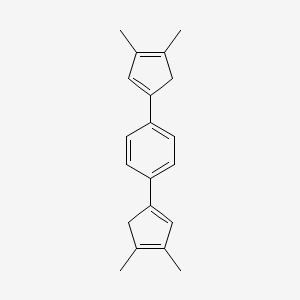
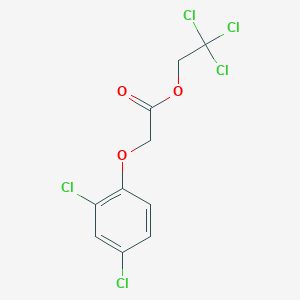
![Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]-](/img/structure/B14331944.png)
![4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide](/img/structure/B14331952.png)

